Ethyl 2-(3-nitropyridin-2-yl)acetate
Overview
Description
Ethyl 2-(3-nitropyridin-2-yl)acetate is an organic compound with the molecular formula C9H10N2O4 It is a nitro-substituted pyridine derivative, characterized by the presence of an ethyl ester group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-nitropyridin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the nitration of 2-pyridinecarboxylic acid, followed by esterification. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring. The resulting 3-nitropyridine-2-carboxylic acid is then esterified using ethanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: Ethyl 2-(3-aminopyridin-2-yl)acetate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-nitropyridin-2-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(3-nitropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitropyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
Ethyl 2-(3-nitropyridin-2-yl)acetate can be compared with other nitro-substituted pyridine derivatives, such as:
- Ethyl 2-(4-nitropyridin-2-yl)acetate
- Ethyl 2-(6-nitropyridin-2-yl)acetate
- Ethyl 2-(3-aminopyridin-2-yl)acetate
These compounds share similar structural features but differ in the position of the nitro or amino group on the pyridine ring. The unique position of the nitro group in this compound may influence its reactivity and biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFTQPIKKGISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435659 | |
Record name | Ethyl 2-(3-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154078-83-8 | |
Record name | Ethyl 2-(3-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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